Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride
Description
Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride (CAS: 225517-23-7) is a chiral amine salt with a molecular formula of C₁₆H₁₈ClNO₂ and a molecular weight of 291.77 g/mol . Its structure features a biphenyl moiety linked to a methyl ester and an amine group in the (R)-configuration (Figure 1). The compound is stored under inert conditions at 2–8°C to ensure stability . It is primarily used in pharmaceutical research and development, particularly in drug discovery targeting neurological and metabolic disorders due to its stereochemical specificity and pharmacophore compatibility .
Properties
Molecular Formula |
C16H18ClNO2 |
|---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-phenylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-10,15H,11,17H2,1H3;1H/t15-;/m1./s1 |
InChI Key |
BLABZWHCJOKQAD-XFULWGLBSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Grignard reaction, where bromobenzene reacts with magnesium in the presence of anhydrous diethyl ether to form phenylmagnesium bromide.
Amination: The biphenyl intermediate undergoes amination to introduce the amino group. This can be achieved through a reductive amination reaction using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl carboxylic acid derivatives.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the aminopropanoate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
(R)-4-Amino-3-phenylbutyric Acid Hydrochloride (CAS: 52992-48-0)
- Molecular Formula: C₁₀H₁₄ClNO₂
- Molecular Weight : 215.68 g/mol
- Key Differences: Lacks the biphenyl group, substituting it with a single phenyl ring. Contains a carboxylic acid group instead of a methyl ester. Shorter carbon chain (butanoic acid vs. propanoate ester).
- Applications : Used in peptide synthesis and as a GABA receptor modulator .
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol Hydrochloride (CAS: 1573000-33-5)
- Molecular Formula: C₁₅H₁₈ClNO
- Molecular Weight : 263.76 g/mol
- Key Differences :
- Replaces the methyl ester with a hydroxyl group.
- Positional isomerism: The amine and hydroxyl groups are on adjacent carbons.
- Reduced lipophilicity due to the polar alcohol group.
- Applications : Investigated for chiral drug development and kinase inhibition studies .
(4-Amino-[1,1'-biphenyl]-3-yl)mercury(II) Chloride
- Molecular Formula : C₁₂H₁₁ClHgN
- Molecular Weight : 397.25 g/mol
- Key Differences: Contains a mercury(II) center instead of an amine-ester backbone. Higher toxicity and specialized applications in organometallic catalysis.
- Applications : Used in synthetic chemistry for heavy-metal-mediated coupling reactions .
Functional and Pharmacological Comparison
Bioactivity
Physicochemical Properties
| Property | Target Compound | (R)-4-Amino-3-phenylbutyric acid HCl | (R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol HCl |
|---|---|---|---|
| LogP (Octanol-Water) | 3.2 | 1.8 | 2.5 |
| Solubility (mg/mL, H₂O) | 0.15 | 5.6 | 0.98 |
| Melting Point (°C) | 170–172* | 185–187 | 162–164 |
*Melting point data inferred from structurally similar mercury(II) analogue .
Stereochemical Impact
The (R)-configuration in the target compound enhances binding affinity to chiral biological targets. For example:
Biological Activity
Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 225517-23-7
- Molecular Formula: C16H18ClNO2
- Molecular Weight: 291.77 g/mol
- Appearance: White solid
The compound is primarily recognized for its role as an inhibitor of specific neurotransmitter transporters. Its structural similarity to amino acids allows it to interact with various biological targets, particularly in the central nervous system.
Target Interaction
Research indicates that this compound may inhibit the uptake of gamma-aminobutyric acid (GABA) through competitive binding at GABA transporter sites. This mechanism is crucial for modulating neurotransmission and could have implications in treating disorders characterized by GABA dysregulation, such as anxiety and epilepsy .
Antiproliferative Effects
In vitro studies have shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound were tested and demonstrated significant inhibition of cell proliferation in lung cancer cell lines, suggesting potential applications in oncology .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. Studies indicate that it may reduce neuronal cell death by modulating GABAergic signaling pathways, which can be beneficial in conditions like neurodegenerative diseases .
Study 1: GABA Transport Inhibition
A study assessed the inhibitory effects of various functionalized amino acids on GABA uptake in HEK293 cells expressing mouse GATs. This compound exhibited a notable reduction in GABA uptake, confirming its role as a GABA transporter inhibitor with a pIC50 value indicating strong activity at concentrations above 100 μM .
Study 2: Anticancer Activity
Another investigation focused on the antiproliferative effects of biphenyl derivatives on lung cancer cells. The results revealed that certain modifications to the biphenyl structure enhanced the inhibitory effects on cell growth, with IC50 values in the low nanomolar range observed for some derivatives . This positions this compound as a promising candidate for further development in cancer therapeutics.
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride, and how can reaction efficiency be improved?
- Methodological Answer : A common approach involves coupling biphenyl derivatives with chiral amino esters. For example, mercury(II)-mediated coupling (e.g., using mercury acetate in ethanol under reflux) can introduce the biphenyl moiety, followed by aminolysis and HCl salt formation . However, mercury-based methods pose toxicity concerns. Alternative catalytic systems, such as palladium- or nickel-catalyzed cross-coupling (e.g., Suzuki-Miyaura for biphenyl assembly), may improve safety and yield . Key parameters to optimize include solvent polarity (e.g., absolute ethanol for solubility), reaction time (monitored via TLC), and stoichiometric ratios (e.g., 1:1 molar ratio of biphenyl precursor to amino ester) .
Q. How can the purity and structural identity of the compound be validated?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (e.g., 98% purity threshold) and confirm via melting point analysis (target range: 170–172°C for analogous compounds) .
- Structural Confirmation :
- NMR : Compare and NMR spectra with literature data for biphenyl and amino ester motifs. For example, biphenyl protons typically resonate at δ 7.2–7.6 ppm, while the methyl ester group appears as a singlet near δ 3.6 ppm .
- Mass Spectrometry : Confirm molecular weight (CHClNO, exact mass 291.10) via ESI-MS .
Q. What are the recommended storage and handling protocols to ensure stability?
- Methodological Answer : Store in airtight, light-protected containers at 2–8°C in a dry, ventilated environment to prevent hydrolysis of the ester group or amine oxidation . Use personal protective equipment (PPE) during handling due to potential respiratory and dermal irritation from hydrochloride salts .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical integrity?
- Methodological Answer :
- Chiral Catalysis : Use chiral auxiliaries (e.g., (R)-configured starting materials) or asymmetric hydrogenation catalysts to enforce stereocontrol .
- Chiral HPLC : Employ a Chiralpak® IC-3 column with hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with a racemic control .
- Circular Dichroism (CD) : Validate optical activity by matching CD spectra to known (R)-enantiomer references .
Q. What are the common impurities in synthesized batches, and how can they be quantified?
- Methodological Answer :
- Impurity Profiling :
- Mitigation : Use anhydrous solvents, inert atmospheres, and rigorous drying post-synthesis .
Q. How to design biological activity studies for this compound, given its structural similarity to kinase inhibitors?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., JAK/STAT) or GPCRs based on biphenyl-amine pharmacophores in analogs like LY2409881 (a kinase inhibitor) .
- Assay Design :
- In Vitro : Use HEK293 cells transfected with target receptors (e.g., luciferase reporter for GPCR activation) .
- Dose-Response : Test concentrations from 1 nM to 10 µM, monitoring IC via fluorescence polarization .
- Control Compounds : Include structurally related inhibitors (e.g., SR142948A) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
